4-(3,5-Dimethylphenyl)piperidin-4-ol
Description
4-(3,5-Dimethylphenyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3,5-dimethylphenyl substituent. The 3,5-dimethylphenyl group is notable for its electron-donating effects, which may influence reactivity, solubility, and binding affinity in biological or electronic systems.
Properties
IUPAC Name |
4-(3,5-dimethylphenyl)piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-7-11(2)9-12(8-10)13(15)3-5-14-6-4-13/h7-9,14-15H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHPDVHZZINFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(CCNCC2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631019 | |
| Record name | 4-(3,5-Dimethylphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137884-50-5 | |
| Record name | 4-(3,5-Dimethylphenyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
Comparison Compound : 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-pyridyl)butyric acid derivatives (e.g., chloropyridine derivatives)
- Structural Differences : The 3,4-dichlorophenyl group in these derivatives introduces electron-withdrawing chlorine atoms, contrasting with the electron-donating methyl groups in 4-(3,5-dimethylphenyl)piperidin-4-ol.
- Biological Activity : Dichlorophenyl derivatives exhibit antimicrobial and antifungal activity, likely due to increased electrophilicity enhancing interactions with microbial targets. In contrast, the dimethylphenyl group in the target compound may improve metabolic stability or membrane permeability due to lipophilicity .
Electronic and Photophysical Properties
Comparison Compound: Phenoxazine- and carbazole-based emitters (e.g., PXZ-Mes3B, DAC-Mes3B)
- Structural Context: These OLED emitters incorporate a 3,5-dimethylphenyl-boryl group linked to phenoxazine or carbazole cores.
- Performance: PXZ-Mes3B achieves a high external quantum efficiency (EQE) of 22.8%, attributed to the dimethylphenyl group’s steric and electronic effects, which suppress aggregation and enhance charge transport.
Table 2: Photophysical Performance of Dimethylphenyl-Containing Compounds
| Compound | Application | Key Property (EQE) |
|---|---|---|
| PXZ-Mes3B | OLED emitter | 22.8% |
| This compound | Hypothetical optoelectronic use | N/A (requires experimental validation) |
Physicochemical Properties
- Lipophilicity : The 3,5-dimethylphenyl group increases logP compared to unsubstituted piperidines, enhancing blood-brain barrier penetration in drug design.
- Solubility: The hydroxyl group may improve aqueous solubility relative to non-polar analogs like methylsulfonylphenyl derivatives, which rely on sulfonyl groups for solubility .
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